molecular formula C18H22O4S B14176873 2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] CAS No. 1000775-75-6

2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]

Cat. No.: B14176873
CAS No.: 1000775-75-6
M. Wt: 334.4 g/mol
InChI Key: KIWZDXZXPIXQEV-UHFFFAOYSA-N
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Description

2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] is a chemical compound characterized by the presence of a sulfanediyl group linking two 1-(4-methoxyphenyl)ethan-1-ol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] typically involves the reaction of 4-methoxybenzyl alcohol with sulfur-containing reagents under controlled conditions. One common method includes the use of a sulfanediyl precursor, such as thiourea or sulfur dichloride, which reacts with 4-methoxybenzyl alcohol in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] involves its interaction with molecular targets through its hydroxyl and methoxy groups. These functional groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s behavior in various environments. The sulfanediyl group may also play a role in stabilizing the compound’s structure and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)ethanol: A simpler analog with similar functional groups but lacking the sulfanediyl linkage.

    2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Another compound with a sulfanediyl linkage but different substituents on the aromatic rings.

Uniqueness

2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] is unique due to its combination of hydroxyl, methoxy, and sulfanediyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in polymer chemistry and materials science, where these properties can be leveraged to enhance material performance.

Properties

CAS No.

1000775-75-6

Molecular Formula

C18H22O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-[2-hydroxy-2-(4-methoxyphenyl)ethyl]sulfanyl-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C18H22O4S/c1-21-15-7-3-13(4-8-15)17(19)11-23-12-18(20)14-5-9-16(22-2)10-6-14/h3-10,17-20H,11-12H2,1-2H3

InChI Key

KIWZDXZXPIXQEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CSCC(C2=CC=C(C=C2)OC)O)O

Origin of Product

United States

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